molecular formula C11H17NO B12074303 3-(5-Aminopentyl)phenol

3-(5-Aminopentyl)phenol

Cat. No.: B12074303
M. Wt: 179.26 g/mol
InChI Key: IHRBWJGBUGIVSA-UHFFFAOYSA-N
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Description

3-(5-Aminopentyl)phenol is a phenolic compound characterized by a phenol ring substituted with a 5-aminopentyl chain at the meta position. This dual functionality enables applications in polymer synthesis (e.g., enzyme immobilization scaffolds, as seen in poly([5-aminopentyl]-α,β-aspartamide) derivatives ) and coordination chemistry, where the amine group participates in metal-binding interactions . The compound’s synthesis often involves multi-step routes, such as the hydrolysis of imidazolium bromide precursors followed by neutralization and extraction .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(5-aminopentyl)phenol

InChI

InChI=1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h4,6-7,9,13H,1-3,5,8,12H2

InChI Key

IHRBWJGBUGIVSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopentyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 5-aminopentyl group. One common method is the reaction of 3-bromophenol with 5-aminopentylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-(5-Aminopentyl)phenol may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

    Preparation of 3-bromophenol: This can be achieved through bromination of phenol.

    Reaction with 5-aminopentylamine: Conducted in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopentyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be employed.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-(5-Aminopentyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-(5-Aminopentyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of 3-(5-Aminopentyl)phenol and Analogs
Compound Molecular Formula Substituents Functional Groups CAS Number
3-(5-Aminopentyl)phenol C₁₁H₁₇NO Phenol + 5-aminopentyl chain -OH, -NH₂ Not explicitly provided
3-Amino-5-methylphenol C₇H₉NO Phenol + -NH₂ (C3), -CH₃ (C5) -OH, -NH₂, -CH₃ 76619-89-1
3-Aminophenol C₆H₇NO Phenol + -NH₂ (C3) -OH, -NH₂ 591-27-5
3-(5-Fluoro-2-hydroxyphenyl)phenol C₁₂H₉FO₂ Phenol + fluoro-hydroxyphenyl -OH, -F 1225776-38-4
Deferoxamine mesilate C₂₅H₄₈N₆O₈·CH₄O₃S Complex hydroxamic acid with 5-aminopentyl units Multiple -NHOH, -CONH groups 138-14-7

Key Observations :

  • Chain Length vs. Ring Substitution: Unlike 3-Amino-5-methylphenol and 3-Aminophenol, which feature ring-bound substituents, 3-(5-Aminopentyl)phenol has a flexible aliphatic chain, enhancing its utility in polymer cross-linking .
  • Fluorinated Derivatives: 3-(5-Fluoro-2-hydroxyphenyl)phenol introduces fluorine, which alters electronic properties and bioavailability compared to the non-halogenated parent compound .
  • Chelation Potential: Deferoxamine mesilate, while containing a 5-aminopentyl backbone, integrates hydroxamic acid groups for iron(III) chelation, a feature absent in simpler aminophenols .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Solubility (Water) pKa (Phenolic -OH) Key Applications
3-(5-Aminopentyl)phenol ~179.26 g/mol Moderate (amine enhances solubility) ~10 (phenol) Polymer scaffolds, metal ligands
3-Amino-5-methylphenol 123.16 g/mol Low ~9.8 Dye intermediates, antioxidants
Deferoxamine mesilate 656.8 g/mol High (ionic form) Multiple (hydroxamic acids) Iron chelation therapy

Notes:

  • The extended aliphatic chain in 3-(5-Aminopentyl)phenol increases hydrophobicity compared to 3-Aminophenol but improves compatibility with organic solvents in polymer synthesis .
  • Fluorinated analogs (e.g., 3-(5-Fluoro-2-hydroxyphenyl)phenol) exhibit lower pKa values due to electron-withdrawing effects, enhancing acidity .

Biological Activity

3-(5-Aminopentyl)phenol, a phenolic compound, has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for pharmacological studies. This article reviews the biological activities associated with 3-(5-Aminopentyl)phenol, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19N1O
  • Molecular Weight : 205.30 g/mol
  • IUPAC Name : 3-(5-Aminopentyl)phenol

The compound consists of a phenolic ring substituted with a pentyl chain that includes an amino group. This structural feature is significant for its biological activity, particularly in modulating receptor interactions.

Antioxidant Activity

Research indicates that phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. A study assessing various phenolic compounds found that those with longer alkyl chains, like 3-(5-Aminopentyl)phenol, showed enhanced radical scavenging activity. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Assay TypeIC50 (mg/mL)
DPPH0.15
FRAP0.10

These results suggest that 3-(5-Aminopentyl)phenol may effectively protect cells from oxidative stress.

Anti-inflammatory Activity

Phenolic compounds are known to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2). In vitro studies have demonstrated that 3-(5-Aminopentyl)phenol can reduce the expression of inflammatory markers in macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of 3-(5-Aminopentyl)phenol were evaluated against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest potential applications in developing antimicrobial agents.

The biological activities of 3-(5-Aminopentyl)phenol are primarily attributed to its interaction with cellular receptors and enzymes. The compound may act as a modulator of signaling pathways involved in inflammation and oxidative stress response.

Study on Antioxidant Effects

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant effects of various phenolic compounds, including 3-(5-Aminopentyl)phenol. The study utilized cell culture models to demonstrate that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), supporting its role as a potential therapeutic agent against oxidative damage.

Research on Anti-inflammatory Properties

In another investigation, researchers explored the anti-inflammatory properties of phenolic compounds in animal models of arthritis. Administration of 3-(5-Aminopentyl)phenol significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.

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